N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
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Overview
Description
The compound “N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a benzamide group, and a sulfamoyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzothiazole ring and the benzamide group are both aromatic systems, which means they are likely to be planar. The sulfamoyl group could introduce some steric hindrance, potentially influencing the overall conformation of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. The benzothiazole ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions. The amide group could participate in hydrolysis reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole and benzamide groups could increase its planarity and aromaticity, potentially affecting its solubility and reactivity .Mechanism of Action
The mechanism of action of BZM055 involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and is involved in tumor growth and metastasis. By inhibiting CAIX, BZM055 disrupts the tumor microenvironment and inhibits cancer cell proliferation. Additionally, BZM055 has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
BZM055 has been shown to exhibit potent anti-tumor and anti-inflammatory effects in vitro and in vivo. In cancer cells, BZM055 inhibits cell proliferation and induces apoptosis. Inflammatory cytokine production is also inhibited by BZM055, leading to a reduction in inflammation. BZM055 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed in tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of BZM055 is its potent anti-tumor and anti-inflammatory effects, making it a promising candidate for the treatment of cancer and inflammatory diseases. Additionally, BZM055 has been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound for use in preclinical studies.
However, one of the limitations of BZM055 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of BZM055 in vivo.
Future Directions
There are several potential future directions for the research of BZM055. One direction is the development of novel formulations of BZM055 that improve its solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of BZM055 with other anti-cancer and anti-inflammatory compounds. Additionally, further studies are needed to fully understand the mechanism of action of BZM055 and its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of BZM055 involves the reaction between 2-aminobenzothiazole and cyclopentyl methyl sulfone in the presence of a catalyst. The resulting intermediate is then treated with 4-nitrobenzoyl chloride to obtain the final product.
Scientific Research Applications
BZM055 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Several studies have demonstrated that BZM055 exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, BZM055 has been shown to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-23(15-6-2-3-7-15)28(25,26)16-12-10-14(11-13-16)19(24)22-20-21-17-8-4-5-9-18(17)27-20/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJADYNMUIDKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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